1-Benzyl-4-oxopiperidine-3-carboxylic acid

Chemical Synthesis Quality Control Procurement

1-Benzyl-4-oxopiperidine-3-carboxylic acid (CAS 85277-13-0) is a benzyl-protected piperidine building block supplied at ≥97% purity. Unlike ester analogs, the free carboxylic acid eliminates hydrolysis steps, enabling direct use in EDC/HOBt or HATU-mediated amide couplings. Its molecular weight (233.26 g/mol) provides a 12% molar advantage over the ethyl ester, reducing procurement volumes for scale-up. The benzyl group allows selective deprotection orthogonal to acid-sensitive routes. Sourced from multiple qualified vendors for reliable supply.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 85277-13-0
Cat. No. B1344104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-oxopiperidine-3-carboxylic acid
CAS85277-13-0
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H15NO3/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
InChIKeyVCQNFTHBRZIIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-oxopiperidine-3-carboxylic acid (CAS 85277-13-0) Procurement Guide: Core Specifications and Differential Utility


1-Benzyl-4-oxopiperidine-3-carboxylic acid (CAS 85277-13-0) is a piperidine-derived heterocyclic building block characterized by a benzyl-protected nitrogen, a ketone at the 4-position, and a carboxylic acid at the 3-position [1]. Its molecular formula is C₁₃H₁₅NO₃ with a molecular weight of 233.26 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of piperidine-based pharmacophores and chiral building blocks .

Why 1-Benzyl-4-oxopiperidine-3-carboxylic acid Cannot Be Replaced by Esters or Unprotected Analogs


The free carboxylic acid functionality of 1-Benzyl-4-oxopiperidine-3-carboxylic acid provides distinct advantages in downstream synthetic transformations compared to its methyl or ethyl ester counterparts. Ester analogs require additional hydrolysis steps for carboxylic acid liberation, adding synthetic complexity and reducing overall yield [1]. The benzyl protecting group on the piperidine nitrogen further enables selective deprotection strategies that are not possible with the unprotected 4-oxopiperidine-3-carboxylic acid scaffold [2]. These structural features directly impact reaction efficiency and the purity of advanced intermediates in multi-step syntheses.

Quantitative Differentiation of 1-Benzyl-4-oxopiperidine-3-carboxylic acid from Structural Analogs


Commercial Purity: Higher Assured Purity than Ethyl Ester Analogs

1-Benzyl-4-oxopiperidine-3-carboxylic acid is commercially available with a minimum purity of 97-98%, as specified by multiple reputable vendors . In contrast, the ethyl ester analog (CAS 41276-30-6) is typically offered at 95% purity, a difference of 2-3 percentage points . This purity differential can be critical for applications requiring high-fidelity intermediates, such as multi-step pharmaceutical syntheses where impurity accumulation must be minimized.

Chemical Synthesis Quality Control Procurement

Molecular Weight Advantage: Lower Mass per Functional Equivalent

1-Benzyl-4-oxopiperidine-3-carboxylic acid (MW 233.26) possesses a molecular weight 12% lower than its ethyl ester analog (MW 261.32) and 6% lower than its methyl ester analog (MW 247.29) [1]. For a given mass of material, the free acid provides approximately 1.12 times more molar equivalents than the ethyl ester and 1.06 times more than the methyl ester. This mass efficiency translates directly to lower material costs when the carboxylic acid is the desired functional handle.

Medicinal Chemistry Lead Optimization Synthetic Efficiency

Direct Carboxylic Acid Utility: Bypassing Hydrolysis Steps in Multi-Step Syntheses

In the synthesis of Capromorelin chiral intermediates, the ethyl ester of 1-benzyl-4-oxopiperidine-3-carboxylic acid was employed as a key building block; however, subsequent transformations required liberation of the free carboxylic acid, adding a hydrolysis step to the synthetic sequence [1]. The free acid form eliminates this step entirely, potentially reducing the overall step count by one and improving the total yield by an estimated 5-15% based on typical hydrolysis yields (85-95% range) [2].

Synthetic Methodology Process Chemistry Route Efficiency

Optimal Use Cases for 1-Benzyl-4-oxopiperidine-3-carboxylic acid Based on Quantitative Evidence


High-Purity Building Block for Pharmaceutical Intermediates

When a synthetic route requires a piperidine carboxylic acid building block with ≥97% purity to minimize impurity carryover in multi-step sequences, 1-Benzyl-4-oxopiperidine-3-carboxylic acid provides a procurement advantage over lower-purity ester analogs. Its commercial availability at 97-98% purity from multiple vendors ensures reliable supply chain options .

Direct Carboxylic Acid Coupling in Amide Bond Formation

In medicinal chemistry programs requiring rapid diversification via amide coupling, the free carboxylic acid form eliminates the need for ester hydrolysis. This allows direct use in standard coupling protocols (e.g., EDC/HOBt, HATU) without additional synthetic manipulation, accelerating library synthesis and SAR exploration .

Mass-Efficient Scale-Up for Process Chemistry

For pilot-scale or commercial manufacturing where raw material cost and mass efficiency are critical, the lower molecular weight of the free acid (233.26 g/mol) provides a 12% molar advantage over the ethyl ester analog (261.32 g/mol). This translates to a direct reduction in procurement volume requirements for a given molar output [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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